4-methoxy-N,3-dimethylaniline
Description
Significance of Aromatic Amines in Advanced Organic Chemistry
Aromatic amines are organic compounds characterized by an amino group directly attached to an aromatic ring. chemicalbook.com This structural motif imparts a unique reactivity profile, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. uni.lu The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, influencing the ring's reactivity and the basicity of the amine. wikipedia.org This electronic interaction is fundamental to their role in electrophilic aromatic substitution and as nucleophiles. Their ability to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto an aromatic ring, further underscores their significance.
Structural Characteristics and Electronic Properties of Substituted Anilines
The structure of aniline (B41778), the parent aromatic amine, consists of an amino group (-NH2) bonded to a benzene (B151609) ring. wikipedia.org The introduction of substituents onto the aromatic ring or the nitrogen atom significantly modifies the molecule's electronic and steric properties. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring, dictates the aniline's basicity and its reactivity in chemical transformations. sigmaaldrich.com
Positioning of 4-methoxy-N,3-dimethylaniline within Current Chemical Research
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. As a tertiary aromatic amine, it is expected to be a weak base and reactive towards electrophiles. wikipedia.org The presence of a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position, both being electron-donating, would activate the aromatic ring, making it susceptible to electrophilic substitution reactions. The N-methyl group further increases the basicity compared to its primary or secondary amine counterparts.
Research on this compound would likely focus on its utility as a building block in organic synthesis, potentially in the creation of novel dyes, pharmaceutical intermediates, or materials with specific electronic properties. Its isomeric relatives, such as 4-methoxy-N,N-dimethylaniline, have been investigated for their roles in the synthesis of azo dyes and as starting materials for other complex molecules. mdpi.comresearchgate.net
Review of Key Academic Research Areas for Related Dimethylaniline Isomers and Derivatives
The study of dimethylaniline isomers and derivatives is a rich field of academic and industrial research. N,N-Dimethylaniline itself is a crucial precursor in the production of triarylmethane dyes like malachite green and crystal violet. wikipedia.org It also serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org
Research into substituted N,N-dimethylanilines often explores how different functional groups on the aromatic ring influence the compound's reactivity and properties. For instance, the nitration of dimethylaniline is a well-studied reaction that can lead to various nitro-substituted products depending on the reaction conditions. wikipedia.org Furthermore, the electronic effects of substituents on the aromatic ring of anilines have been shown to influence their addition to other molecules, such as in the synthesis of substituted indoles. researchgate.net The study of these isomers provides valuable insights into the structure-activity relationships that govern the chemical behavior of this class of compounds.
Interactive Data Tables
Below are interactive tables summarizing key properties of relevant aniline derivatives, providing a comparative context for understanding this compound.
Aniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H7N | wikipedia.org |
| Molecular Weight | 93.13 g/mol | wikipedia.org |
| pKa of conjugate acid | 4.62 |
N,N-Dimethylaniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H11N | wikipedia.org |
| Molecular Weight | 121.18 g/mol | wikipedia.org |
| pKa of conjugate acid | 5.07 | |
| Boiling Point | 194 °C | wikipedia.org |
| Density | 0.956 g/mL | wikipedia.org |
4-Methoxyaniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9NO | |
| Molecular Weight | 123.15 g/mol | |
| pKa of conjugate acid | 5.36 | |
| Melting Point | 57-59 °C |
4-methoxy-N,N-dimethylaniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H13NO | tcichemicals.com |
| Molecular Weight | 151.21 g/mol | tcichemicals.com |
| Melting Point | 48 °C | |
| Boiling Point | 239.2 °C |
4-methoxy-3,5-dimethylaniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H13NO | nih.gov |
| Molecular Weight | 151.21 g/mol | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-methoxy-N,3-dimethylaniline |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6,10H,1-3H3 |
InChI Key |
UHJGLJYAQURFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy N,3 Dimethylaniline
Strategies for Regioselective Synthesis of 4-methoxy-N,3-dimethylaniline
Achieving the desired 1,3,4-substitution pattern on the aniline (B41778) ring, coupled with N-methylation, requires overcoming the challenges posed by the electronic properties of the amino and methoxy (B1213986) groups. Both are ortho-, para-directing activators, which can lead to mixtures of products in standard electrophilic substitution reactions.
Two logical synthetic sequences are:
Pathway A: Start with a precursor where the ring substitution is already established (e.g., 4-methoxy-3-methylaniline) and subsequently perform N-methylation. This approach relies on the efficient synthesis of the disubstituted aniline precursor.
Pathway B: Begin with an N-methylated precursor (e.g., 4-methoxy-N-methylaniline) and then introduce the methyl group onto the aromatic ring. This pathway's success depends on a highly regioselective C-H functionalization method that can override or leverage the combined directing effects of the N-methylamino and methoxy groups.
The choice between these pathways is dictated by the availability of starting materials and the efficiency and selectivity of the key transformation steps, such as N-alkylation and ring methylation.
N-Alkylation Approaches to N-Methylated Anilines
N-alkylation of anilines is a fundamental transformation for producing secondary and tertiary amines. rsc.org These methods can be applied to a precursor like 4-methoxy-3-methylaniline (B90814) to yield the target compound.
The direct methylation of the primary amino group of 4-methoxy-3-methylaniline is a straightforward approach. This transformation is typically achieved using classic methylating agents. While effective, these traditional reagents often suffer from drawbacks such as high toxicity and the potential for over-alkylation to form quaternary ammonium (B1175870) salts.
A variety of alternative methods have been developed to achieve N-alkylation with greater control and using different alkylating partners. For instance, copper-promoted N-monoalkylation using alkyl boronic acids has been demonstrated as an effective method for a wide range of anilines. organic-chemistry.org Similarly, nickel-catalyzed protocols allow for the selective monoalkylation of anilines with various alcohols, tolerating a broad spectrum of functional groups. acs.org
| Method | Alkylating Partner | Catalyst/Reagent | Key Features |
| Classical Methylation | Methyl iodide, Dimethyl sulfate | Base (e.g., K₂CO₃) | Well-established, risk of over-alkylation and toxicity. |
| Copper-Promoted Alkylation | Alkyl boronic acids | Copper(II) acetate | Good for mono-alkylation of diverse anilines. organic-chemistry.org |
| Nickel-Catalyzed Alkylation | Alcohols | NiBr₂ / Ligand | Efficient and selective for monoalkylation, high functional group tolerance. acs.org |
| Ruthenium-Catalyzed Alkylation | Alcohols | Ruthenium complexes | Proceeds via a "borrowing hydrogen" strategy. rsc.org |
A more sustainable and "green" approach to N-methylation utilizes carbon dioxide (CO₂) as a C1 source and hydrogen (H₂) as a reductant. units.it This method is an attractive alternative to traditional alkylating agents, with water as the only byproduct. units.it Various catalytic systems have been developed that show high efficiency for the N-methylation of a broad range of anilines.
Research has demonstrated that catalysts based on non-noble metals, such as cobalt, can effectively promote the N-methylation of anilines with CO₂ and H₂ under relatively mild conditions. rsc.org The mechanism is thought to involve the formation of an N-formamide intermediate, which is subsequently reduced. rsc.org Furthermore, heterogeneous gold catalysts have been reported for this reaction, exhibiting high turnover frequencies and tolerance for various primary and secondary amines. researchgate.netnih.gov Ruthenium-based catalysts are also highly effective for the selective methylation of both aromatic and aliphatic amines using this method. units.it
| Catalyst System | Key Features | Conditions | Reference |
| Cobalt-based | Promoted by alcohol solvents; shows comparable performance to noble metal catalysts. | Mild (e.g., 125 °C) | rsc.org |
| Gold-based (heterogeneous) | High turnover frequency (TOF); tolerant to a wide variety of amines. | 140–170 °C, 2 MPa CO₂, 6 MPa H₂ | researchgate.netnih.gov |
| Ruthenium-based | General and selective for both aromatic and aliphatic amines; allows for monomethylation. | 140 °C, 20 atm CO₂, 60 atm H₂ | units.it |
| Lanthanum-based | Uses phenylsilane (B129415) as the reductant instead of H₂. | Not specified | acs.org |
Ring Methylation Strategies on N-methylated Aniline Precursors
This strategy involves introducing the C3-methyl group onto a precursor such as 4-methoxy-N-methylaniline or 4-methoxy-N,N-dimethylaniline. The primary challenge is achieving methylation specifically at the C3 position, which is ortho to the methoxy group and meta to the N-methylamino group.
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring by using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org However, this reaction has significant limitations when applied to aniline derivatives.
The amino group (-NHR or -NR₂) is a strong Lewis base that reacts readily with the Lewis acid catalyst. libretexts.org This interaction forms a complex that deactivates the aromatic ring toward further electrophilic substitution by placing a positive charge on the nitrogen atom. Consequently, Friedel-Crafts reactions generally fail on aromatic rings substituted with a basic amino group. libretexts.org Therefore, direct Friedel-Crafts methylation of a precursor like 4-methoxy-N-methylaniline is not a viable synthetic route.
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing aromatic rings. wikipedia.org The method relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-butyllithium), directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be "quenched" by reacting it with an electrophile. wikipedia.org
In the case of a precursor like 4-methoxy-N-methylaniline, the methoxy group is an effective DMG. wikipedia.org The synthesis would proceed as follows:
Directed Lithiation: 4-methoxy-N-methylaniline is treated with a strong base like n-butyllithium. The methoxy group at C4 directs the lithiation specifically to the C3 position (and C5, though C3 is the target).
Electrophilic Quench: The resulting aryllithium intermediate is then reacted with a methyl electrophile, such as methyl iodide or dimethyl sulfate, to install the methyl group at the C3 position, yielding the desired product.
This methodology offers superior regiochemical control compared to classical electrophilic substitution, making it a highly promising strategy for the synthesis of this compound from an N-methylated precursor. organic-chemistry.orgbaranlab.org
Nucleophilic Aromatic Substitution in the Synthesis of Methoxy-Substituted Anilines
Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of substituted anilines, including those bearing methoxy groups. beilstein-journals.org This reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the synthesis of methoxy-substituted anilines, this can involve either the introduction of the amino group or the methoxy group via nucleophilic attack.
The viability of an SNAr reaction is heavily dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. tib.eu These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy of the reaction. ntu.edu.sg
In the context of synthesizing methoxy-substituted anilines, a common approach involves the reaction of a suitably activated halo- or nitro-aromatic compound with an amine or an alkoxide. For instance, a dihalo- or nitro-halo-aromatic precursor could be reacted sequentially with an amine and then a methoxide (B1231860) source, or vice-versa, to build the desired substitution pattern. The regioselectivity of these reactions is dictated by the positions of the activating groups.
A notable development in this area is the amination of methoxy arenes using a sodium hydride-iodide composite. ntu.edu.sg This method facilitates the intramolecular nucleophilic substitution of a methoxy group by a tethered amine, proving effective for constructing benzannulated nitrogen-heterocycles. ntu.edu.sg While this specific example is for intramolecular reactions, it highlights the potential for activating methoxy groups as leaving groups under specific conditions.
The Smiles rearrangement is another powerful transformation that proceeds via an intramolecular nucleophilic aromatic substitution. acs.org This reaction typically involves an O-aryl intermediate that rearranges to form a C-N bond. acs.org This strategy has been successfully employed for the synthesis of N-substituted anilines from aryl sulfonyl chlorides and alkyl amines under metal-free conditions. acs.org
Table 1: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Description |
| Leaving Group | The nature of the leaving group is critical. Halogens (F, Cl, Br, I) and nitro groups are common. Fluorine is often the best leaving group due to its high electronegativity. tib.eu |
| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group are essential to facilitate the reaction. tib.eu |
| Nucleophile | The strength of the nucleophile influences the reaction rate. Common nucleophiles include amines, alkoxides, and thiolates. |
| Solvent | Polar aprotic solvents are typically used to solvate the cation and facilitate the reaction. |
Functional Group Interconversions for Methoxy Group Introduction
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edumit.edu The introduction of a methoxy group onto an aniline scaffold often relies on these strategic conversions.
A primary method for introducing a methoxy group is through the Williamson ether synthesis. This involves the reaction of a phenoxide, generated from a corresponding phenol (B47542) by treatment with a base, with a methylating agent such as methyl iodide or dimethyl sulfate. In the synthesis of a methoxy-substituted aniline, a key precursor would be a hydroxyaniline derivative. The hydroxyl group can be deprotonated to form a phenoxide, which then undergoes nucleophilic substitution with the methylating agent.
Another approach involves the reduction of a methoxy-substituted nitroarene. The nitro group can be introduced onto an aromatic ring through electrophilic nitration. Subsequent reduction of the nitro group to an amine, using reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation, yields the corresponding aniline derivative. chemistrysteps.com This two-step sequence allows for the introduction of the amino group after the methoxy group is already in place.
Furthermore, the methoxy group itself can be derived from other functionalities. For instance, a formyl group can be converted to a hydroxyl group via the Baeyer-Villiger oxidation, followed by hydrolysis and methylation. While more circuitous, such transformations can be valuable in complex syntheses where direct methoxylation is not feasible.
Table 2: Common Functional Group Interconversions for Methoxy Group Introduction
| Precursor Functional Group | Reagents and Conditions | Resulting Functional Group |
| Hydroxyl (-OH) | 1. Base (e.g., NaH, K₂CO₃) 2. Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | Methoxy (-OCH₃) |
| Nitro (-NO₂) | Reducing agent (e.g., Fe/HCl, SnCl₂, H₂/Pd) | Amino (-NH₂) |
| Aldehyde (-CHO) | 1. Baeyer-Villiger oxidation (e.g., m-CPBA) 2. Hydrolysis 3. Methylation | Methoxy (-OCH₃) |
Formation and Reactivity of N-Oxide Intermediates in Aniline Synthesis
The formation of N-oxide intermediates provides a unique and powerful strategy for the functionalization of anilines. acs.org Aniline N-oxides are typically synthesized by the oxidation of the corresponding tertiary amines using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). acs.org These N-oxide functionalities are highly polar and can significantly alter the reactivity of the aniline derivative. acs.org
One of the key reactivities of aniline N-oxides is their ability to undergo rearrangements, such as the Polonovski reaction. acs.orgacs.org This reaction involves the treatment of an N-oxide with an activating agent, like acetic anhydride (B1165640) or triflic anhydride, which leads to the formation of an iminium ion intermediate. acs.org This electrophilic intermediate can then be trapped by nucleophiles, allowing for the introduction of various substituents onto the aromatic ring or the N-alkyl groups.
The increased reactivity of N,N-dialkylaniline N-oxides facilitates the introduction of both carbon-heteroatom and carbon-carbon bonds onto the aromatic ring under mild, metal-free conditions. acs.org This approach offers a controlled method for the functionalization of electron-rich aromatic rings, which can otherwise be challenging to manipulate selectively. acs.org For instance, sequential treatment of N,N-dialkylaniline N-oxides with triflic anhydride and triethylamine (B128534) can yield a variety of aryl sulfonates. acs.org
The formation of N-oxide intermediates has also been implicated in the oxidative demethylation of N,N-dimethylaniline catalyzed by liver microsomes, highlighting its relevance in biological systems. nih.gov In a synthetic context, harnessing the reactivity of N-oxide intermediates provides a versatile tool for the elaboration of aniline structures, enabling access to a range of substituted derivatives that might be difficult to obtain through other methods.
Multicomponent Reaction Approaches to Substituted Anilines
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. rsc.orgresearchgate.netnih.gov Several MCRs have been developed for the synthesis of substituted anilines, offering a convergent and atom-economical alternative to traditional linear synthetic routes. researchgate.netrsc.org
One notable example is a three-component synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.org This metal- and additive-free method provides access to anilines with diverse substitution patterns. rsc.org The reaction proceeds through a cascade of events, likely involving Michael addition and subsequent condensation and aromatization steps.
Another versatile MCR is the gold-catalyzed three-component reaction of an aniline, an aldehyde, and an alkyne to produce substituted quinolines, which can be considered derivatives of anilines. researchgate.net While not directly yielding simple anilines, this methodology showcases the power of MCRs in constructing complex heterocyclic systems from aniline precursors.
The Doebner reaction, a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov This reaction demonstrates the early use of multicomponent strategies to build upon an aniline core.
More recently, a three-component reaction of acetone, amines, and 1,3-diketones has been developed for the facile synthesis of meta-substituted arylamines. rsc.org This method relies on the in situ generation of imines and subsequent cyclo-condensation and aromatization. rsc.org
The development of novel MCRs for the synthesis of substituted anilines is an active area of research, driven by the demand for efficient and diverse synthetic routes to these important building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.net
Table 3: Examples of Multicomponent Reactions for Substituted Aniline Synthesis
| Reaction Name/Type | Components | Key Features |
| Makarov Synthesis | Substituted methylvinyl ketones, N-acylpyridinium salts, amines | Metal- and additive-free, provides meta-substituted anilines. rsc.org |
| Gold-Catalyzed Annulation | Aniline, alkyne, acetal-containing compound | Domino reaction leading to substituted pyrroles and subsequently anilines. researchgate.net |
| Acetone-Amine-Diketone Condensation | Acetone, amines, 1,3-diketones | Facile synthesis of meta-substituted arylamines. rsc.org |
| Doebner Reaction | Aromatic amine, aldehyde, pyruvic acid | Classic method for synthesizing quinoline-4-carboxylic acids. nih.gov |
Reaction Mechanisms and Pathways of 4 Methoxy N,3 Dimethylaniline and Its Analogs
Oxidative Reaction Mechanisms
The oxidative reactions of N,N-dialkylanilines, including 4-methoxy-N,3-dimethylaniline, are characterized by the formation of reactive intermediates, primarily radical cations, which dictate the subsequent reaction pathways.
Single Electron Transfer (SET) Processes in Substituted N,N-Dialkylanilines
A pivotal step in the oxidation of substituted N,N-dialkylanilines is the single electron transfer (SET) from the amine to an oxidant, generating an amine radical cation. acs.org This process is central to various transformations, including oxidative Mannich reactions and photocatalyzed C-N couplings. acs.orgnih.gov
A general mechanism for the transition metal-catalyzed oxidative Mannich reaction of N,N-dialkylanilines with tert-butyl hydroperoxide (TBHP) involves a rate-determining SET. This SET step is observed to be consistent across a range of substituted N,N-dimethylanilines, from the electron-rich 4-methoxy-N,N-dimethylaniline to the electron-deficient 4-cyano-N,N-dimethylaniline. acs.orgresearchgate.net In this process, the tert-butylperoxy radical acts as the primary oxidant. Following the initial SET, there is a competition between a backward SET and the irreversible cleavage of the α-C-H bond. A second SET then leads to the formation of an iminium ion, which can be trapped by nucleophiles. acs.orgresearchgate.net
Furthermore, the interaction between N,N-dialkylanilines and the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can also proceed via an SET mechanism. nih.govrsc.org This occurs through the formation of an electron donor-acceptor (EDA) complex. Depending on the specific aniline (B41778) derivative, this SET can happen under dark conditions or require visible-light irradiation. nih.govrsc.orgsemanticscholar.org The resulting α-aminoalkyl radicals can then participate in addition reactions with electron-deficient olefins. nih.govrsc.org
The feasibility of SET is influenced by the oxidation potential of the aniline derivative. Aromatic amines with oxidation potentials lower than 1.0 V (vs SCE) are capable of forming radical cations through this mechanism. acs.org
Anodic Oxidation and Dimerization Mechanisms
The anodic oxidation of N,N-dialkylanilines, such as N,N-dimethylaniline (DMA), provides another avenue for generating radical cations and studying their subsequent reactions. At inert electrodes in non-aqueous media like acetonitrile (B52724), DMA undergoes a one-electron oxidation to form the corresponding radical cation, DMA•+. acs.orgresearchgate.netutexas.edu
At fast scan rates in cyclic voltammetry (above 500 V/s), the reduction wave for the DMA•+ radical cation can be observed, indicating its transient existence. utexas.edu In the absence of nucleophiles, these electrochemically generated radical cations typically undergo a second-order coupling reaction, leading to the formation of N,N,N',N'-tetramethylbenzidine (TMB). acs.orgutexas.edu This dimerization process is a clean reaction and can serve as a model for the EC (electrochemical-chemical) reaction mechanism. utexas.edu The rate constant for this coupling reaction has been determined to be 6.3 x 10^6 M⁻¹s⁻¹. utexas.edu
Semi-empirical calculations (PM3) have been used to investigate the dimerization mechanism, suggesting that the direct dimerization of the cation radical is energetically unfavorable. researchgate.net An alternative pathway proposes that the cation radical reacts with a neutral DMA molecule to form a different radical cation, which then deprotonates to a neutral radical. This neutral radical is subsequently oxidized to TMB. researchgate.net
The nature of the substituent on the aniline ring can influence the outcome of the anodic oxidation. For instance, the oxidation of N,N-dimethyl-p-toluidine in acetonitrile leads to a tail-to-tail dimerization product. mdpi.com In contrast, the oxidation of N,N-dimethyl-p-anisidine in acetonitrile containing water yields 4-dimethylaminophenol. mdpi.com
Mechanistic Investigations of Radical Intermediates
The radical cations generated from N,N-dialkylanilines are key intermediates that can be intercepted by various reagents. In the absence of strong nucleophiles, these radical cations often dimerize. acs.org However, in the presence of nucleophiles such as chloride, bromide, or thiocyanate (B1210189) ions, nucleophilic aromatic substitution can occur, typically at the para position, to yield substituted dialkylanilines. acs.org
The reactivity of these radical cations is a subject of ongoing investigation. For example, in the context of cytochrome P450-catalyzed N-dealkylation, an SET mechanism is strongly supported. tandfonline.com The resulting aminium radical can be deprotonated, and this step is thought to be catalyzed by the (FeO)²⁺ entity of the enzyme. tandfonline.com
The study of N,N-dialkylaniline oxidation in the presence of different catalysts and oxidants has provided further insights into the behavior of these radical intermediates. For instance, antimony pentachloride (SbCl5) can promote the oxidative coupling of N,N-dialkylarylamines to form benzidines. semanticscholar.org While the precise mechanism is still under investigation, it is hypothesized to involve either the formation of an N-adduct with SbCl5 or a radical cation-mediated pathway. semanticscholar.org
Coupling Reactions
Coupling reactions involving anilines are crucial for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis.
Carbon-Nitrogen (C-N) Coupling Reactions involving Aryl Halides and Anilines
The formation of C-N bonds through the reaction of aryl halides and anilines is a cornerstone of modern organic chemistry, with methods like the Buchwald-Hartwig amination being widely used. tcichemicals.combohrium.com These reactions are typically catalyzed by transition metals, most notably palladium. acs.org The development of more efficient and user-friendly catalyst systems continues to expand the scope and applicability of these transformations. acs.org
Recent advancements have also explored transition-metal-free approaches to C-N coupling. cas.cn These methods often rely on different mechanistic pathways, such as homolytic aromatic substitution or hypervalent iodine-mediated oxidative coupling. cas.cn
Furthermore, photochemical methods have emerged as a powerful tool for C-N bond formation. Photoinduced Ullmann C-N coupling, for instance, can proceed under mild conditions (room temperature or even -40°C) using either a stoichiometric or catalytic amount of copper. nih.gov Experimental data strongly support a single-electron transfer mechanism for this photoinduced reaction. nih.gov Nickel-catalyzed photochemical coupling of aryl halides with ammonium (B1175870) salts also provides an efficient route to primary anilines. liverpool.ac.uk
Arynes, highly reactive intermediates derived from aryl halides, offer a unique and powerful strategy for C-N bond formation. diva-portal.org These reactions are typically transition-metal-free. thieme-connect.com The reaction of an aryne with an amine proceeds via nucleophilic attack of the amine on one of the carbons of the aryne triple bond, followed by protonation. rsc.org
The regioselectivity of nucleophilic attack on unsymmetrical arynes can be influenced by various factors, including steric and electronic effects. thieme-connect.com For instance, in the reaction of chlorotoluenes with 4-methoxy-N,N-dimethylaniline, the formation of a common aryne intermediate from 4- and 3-chlorotoluene (B144806) leads to the corresponding para- and meta-aminated products. researchgate.net
Aryne-mediated reactions can also be part of more complex, domino-type transformations, allowing for the rapid construction of multi-substituted aromatic compounds and heterocycles. mdpi.com For example, a three-component coupling involving an aryne, dimethylformamide (DMF), and a malonate derivative can lead to the synthesis of coumarins. mdpi.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome on a substituted benzene (B151609) ring, such as that in this compound, is dictated by the electronic properties and positions of the existing substituents.
The aniline ring in this compound contains three activating, ortho,para-directing groups:
-NHCH₃ (N-methylamino): A strongly activating group.
-OCH₃ (Methoxy): A strongly activating group. masterorganicchemistry.com
-CH₃ (Methyl): A weakly activating group.
The directing effects of these groups are additive. The most powerful activating group, the N-methylamino group, will exert the strongest influence on the position of the incoming electrophile. The positions ortho and para to the amino group are strongly favored. However, the para position is already occupied by the methoxy (B1213986) group. Therefore, substitution is primarily directed to the positions ortho to the amino group (C2 and C6).
Let's analyze the substitution positions for this compound:
Position C2: Ortho to -NHCH₃ and meta to -OCH₃. This position is highly activated by the amino group and sterically accessible.
Position C5: Ortho to -OCH₃ and meta to -NHCH₃. This position is also activated, primarily by the methoxy group.
Position C6: Ortho to -NHCH₃ and meta to -CH₃. This position is activated by the amino group but may experience some steric hindrance from the adjacent N-methyl group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-4-methoxy-N,3-dimethylaniline | The strong ortho-directing effect of the -NHCH₃ group favors substitution at C2. libretexts.org |
| Bromination | Br⁺ | 2-Bromo-4-methoxy-N,3-dimethylaniline | The -NHCH₃ group directs the electrophile to the ortho position. researchgate.net |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-methoxy-N,3-dimethylaniline | The reaction is directed to the most activated, sterically accessible position (C2). The amino group may coordinate with the Lewis acid catalyst, but substitution still favors the activated ring. |
Studies on Degradation Mechanisms of Methoxy-Substituted Aromatic Amines
The environmental fate of methoxy-substituted aromatic amines is of significant interest due to their presence as industrial chemicals and degradation products of pesticides. Their degradation can occur through various abiotic and biotic pathways.
One important abiotic pathway is oxidation by common environmental oxidants like manganese dioxide (MnO₂). acs.org Studies on various aromatic amines have shown that the rate-limiting step in this process is the initial one-electron oxidation of the amine to form an aryl amino radical. acs.org This radical intermediate can then undergo further reactions, such as coupling to form dimers and trimers. The presence of electron-donating groups, like the methoxy group, generally increases the rate of oxidation by lowering the oxidation potential of the amine. researchgate.net
Photodegradation is another key mechanism. For instance, the photodegradation of 4-methoxyaniline has been studied, indicating its susceptibility to breakdown under UV irradiation. researchgate.netopenalex.org The degradation of related compounds often follows pseudo-first-order kinetics. sid.ir
Advanced Spectroscopic Characterization of 4 Methoxy N,3 Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, confirming the number of distinct protons and their connectivity.
While specific experimental ¹H NMR data for 4-methoxy-N,3-dimethylaniline is not available in publicly accessible research literature, the expected chemical shifts can be inferred from analysis of its constituent parts and similar substituted anilines. rsc.org The spectrum would be anticipated to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the ring-methyl protons, and the methoxy (B1213986) protons, with their specific chemical shifts and coupling patterns confirming the substitution pattern on the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon framework.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies of Substituted Dimethylanilines
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly investigating the electronic environment of nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance and lower sensitivity compared to ¹H, it provides valuable insights into effects like electron delocalization and steric hindrance. hmdb.ca Studies on series of substituted N,N-dimethylanilines have shown clear trends in ¹⁵N chemical shifts that correlate with the electronic properties of the substituents on the aromatic ring. The presence of electron-donating groups typically leads to increased shielding (a decrease in the chemical shift value), reflecting changes in the nitrogen lone-pair delocalization into the phenyl ring's π-system. tcichemicals.com
Analysis of Nitrogen Chemical Shift (CS) Tensor Components
In the solid state, the magnetic shielding of a nucleus is anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the chemical shift (CS) tensor, which has three principal components: δ₁₁, δ₂₂, and δ₃₃. The isotropic chemical shift (δ_iso_) observed in solution NMR is the average of these three components.
Solid-state ¹⁵N NMR studies on para-substituted N,N-dimethylaniline derivatives have revealed that the electron-donating or -withdrawing ability of the para substituent significantly impacts the individual tensor components. For instance, as the electron-donating ability of the para substituent increases, the δ₁₁ and δ₃₃ components decrease, while the δ₂₂ component remains largely unaffected. This detailed analysis provides a more profound understanding of the electronic structure, particularly the n-π* and σ-π* energy gaps, which are not accessible from isotropic solution-state measurements alone.
Solid-State ¹⁵N NMR Techniques for Aniline (B41778) Derivatives
Studying aniline derivatives in the solid state via ¹⁵N NMR presents unique challenges and opportunities. Hydrogen bonding can significantly affect the CS tensor components in primary and secondary anilines. However, N,N-dimethylaniline derivatives are excellent models as the methyl groups on the nitrogen eliminate complications from hydrogen bonding, allowing for a clearer study of electronic substituent effects.
Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are routinely employed to obtain high-resolution ¹⁵N spectra from solid samples. nih.govresearchgate.net Cross-polarization enhances the weak ¹⁵N signal by transferring magnetization from the abundant ¹H nuclei. researchgate.net Analysis of the NMR spectrum of a stationary (non-spinning) powder sample can directly yield the three principal components of the CS tensor. Alternatively, analyzing the intensities of spinning sidebands in spectra obtained with slow MAS can also provide these δ_ii_ values. These solid-state methods are crucial for a complete characterization of the nitrogen atom's electronic environment in aniline derivatives. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of absorption correspond to specific functional groups and bond types.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of the this compound family reveals characteristic absorption bands corresponding to its structural features.
For the related compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , the FT-IR spectrum shows prominent peaks at 3387 cm⁻¹ (N-H stretching), 3031 cm⁻¹ (aromatic C-H stretching), 2992 cm⁻¹ (aliphatic C-H stretching), 1610 cm⁻¹ (C=C aromatic ring stretching), 1506 cm⁻¹, 1444 cm⁻¹, 1347 cm⁻¹, and 1228 cm⁻¹ (C-N and C-O stretching). mdpi.com In another related compound, N-benzyl-4-methoxy-N-methylaniline , characteristic IR peaks are observed at 2952 cm⁻¹ and 2837 cm⁻¹ (C-H stretching), 1588 cm⁻¹ and 1516 cm⁻¹ (aromatic C=C stretching), 1332 cm⁻¹, 1234 cm⁻¹ (C-O and C-N stretching), and 1041 cm⁻¹ (C-O-C stretching). rsc.org
The FT-IR spectrum of 4-methoxy-N,N-dimethylaniline has been recorded from a capillary cell melt, providing a detailed fingerprint of the molecule. nih.gov For 4-methoxyaniline , a solid-state (split mull) IR spectrum shows characteristic bands, although it should be noted that spectra from dispersive instruments may differ from those obtained with FTIR instruments. nist.gov
Table 1: Characteristic FT-IR Peaks for 4-methoxy-aniline Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Compound Reference |
|---|---|---|
| 3387 | N-H Stretch | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline mdpi.com |
| 3031 | Aromatic C-H Stretch | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline mdpi.com |
| 2992 | Aliphatic C-H Stretch | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline mdpi.com |
| 2952, 2837 | C-H Stretch | N-benzyl-4-methoxy-N-methylaniline rsc.org |
| 1610 | C=C Aromatic Stretch | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline mdpi.com |
| 1588, 1516 | Aromatic C=C Stretch | N-benzyl-4-methoxy-N-methylaniline rsc.org |
| 1228 | C-N/C-O Stretch | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline mdpi.com |
| 1234 | C-O/C-N Stretch | N-benzyl-4-methoxy-N-methylaniline rsc.org |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 2,4-dimethylaniline , a related structure, Raman spectra have been recorded, and new frequency assignments were proposed assuming an approximate Cₛ symmetry. ias.ac.in The study of N,N-dimethylaniline and its derivatives by Raman spectroscopy has been used to investigate phase separation in polymer networks, indicating the utility of this technique in materials science applications. uva.nl The Raman spectrum of N,N-dimethyl-4-anisidine is available in the SpectraBase database. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption maxima (λmax) provide information about the conjugated systems present. For N,N-dimethylaniline , the UV spectrum in ethanol (B145695) shows absorption maxima at 251 nm and 293 nm. nih.gov The introduction of substituents on the aniline ring can cause shifts in these absorption bands. For instance, bulky groups in the ortho position of N,N-dimethylaniline can lead to a hypsochromic (blue) shift of the E2 band due to steric hindrance that affects the planarity of the molecule. spcmc.ac.in
The interaction between the non-bonding electrons of the nitrogen and the π-electrons of the aromatic ring is a key factor influencing the UV-Vis spectrum. spcmc.ac.in In cyclohexane, N,N-dimethylaniline exhibits an absorption maximum at 251 nm with a molar absorptivity (ε) of 14900 M⁻¹cm⁻¹. photochemcad.com Studies on aniline and its methylated derivatives, such as 3,5-dimethylaniline , at 250 nm provide insights into their ultraviolet relaxation dynamics. hw.ac.uk The UV-Vis spectra of complexes between iodoform (B1672029) (CHI₃) and various substituted anilines, including 4-methoxy-N,N-dimethylaniline and 3-methoxy-N,N-dimethylaniline , have been analyzed to understand halogen and hydrogen bonding interactions. nsf.gov
Table 2: UV-Vis Absorption Data for Aniline Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| N,N-dimethylaniline | Ethanol | 251 | - | nih.gov |
| N,N-dimethylaniline | Ethanol | 293 | - | nih.gov |
| N,N-dimethylaniline | Cyclohexane | 251 | 14900 | photochemcad.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. The molecular weight of this compound is 151.21 g/mol . nih.gov
The GC-MS data for 4-methoxy-3,5-dimethylaniline shows a molecular ion peak at m/z 151, with major fragments observed at m/z 136 and 108. nih.gov This fragmentation pattern likely corresponds to the loss of a methyl group (-CH₃) and a subsequent loss of carbon monoxide (-CO) or an ethyl group (-C₂H₄). For the related compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , Time-of-Flight (TOF) mass spectrometry gave a molecular ion peak [M+] at m/z 255.1503. mdpi.com The GC-MS data for 4-methoxy-N-methylaniline shows a calculated m/z of 137.10, while the experimental value is 137.08. rsc.org Similarly, N,3-dimethylaniline has a calculated m/z of 121.12 and an experimental value of 121.08. rsc.org
Table 3: Mass Spectrometry Data for Aniline Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| 4-methoxy-3,5-dimethylaniline | GC-MS | 151 | 136, 108 | nih.gov |
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | TOF MS ES+ | 255.1503 | - | mdpi.com |
| 4-methoxy-N-methylaniline | GC-MS | 137.08 | - | rsc.org |
| N,3-dimethylaniline | GC-MS | 121.08 | - | rsc.org |
| N,N-Dimethyl-4-anisidine | GC-MS | 151 | 136, 108 | nih.gov |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline , a related Schiff base, reveals that the aromatic rings are inclined to each other by 46.01 (6)°. researchgate.net The C=N bond length is 1.2754 (15) Å, and the molecule exhibits a major twist around the C4—N1 bond. researchgate.net In another related structure, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , the two phenyl rings lie in distinct planes with a dihedral angle of 73.89°. mdpi.com
Intermolecular interactions, such as hydrogen bonding and C-H···π interactions, play a crucial role in stabilizing the crystal structure. In the crystal of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline , a weak C-H···π hydrogen bond generates inversion dimers that stack along the a-axis. researchgate.net For 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , the structure is stabilized by intermolecular C11—H11···N2 hydrogen bonding with a C11···N2 distance of 3.463(4) Å. mdpi.com
Computational and Theoretical Chemistry Studies of 4 Methoxy N,3 Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules like 4-methoxy-N,3-dimethylaniline. These methods allow for the detailed investigation of its electronic structure and energy, offering predictions that complement and guide experimental work.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that has been successfully applied to study a variety of aniline (B41778) derivatives. acs.orgpku.edu.cn It offers a balance between accuracy and computational cost, making it suitable for investigating the properties of medium-sized organic molecules. DFT calculations can provide valuable information on optimized molecular geometry, electronic properties like frontier molecular orbitals, and charge distribution. researchgate.netresearchgate.net
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as the N-methyl and methoxy (B1213986) groups in this compound, conformational analysis is crucial. This involves exploring the potential energy landscape to identify different stable conformers and the energy barriers between them.
For related N,N-dimethylaniline derivatives, studies have shown that the dimethylamino nitrogen can exhibit non-planar geometries, and the energy difference between planar and optimized structures can be calculated to understand inversion barriers. acs.org The preferred conformations of N,N-dimethylanilines often involve the N-methyl carbons oscillating on either side of the aromatic ring plane. uchile.cl In the case of this compound, the interplay between the electron-donating methoxy and dimethylamino groups, along with the steric hindrance from the ortho-methyl group, will significantly influence the preferred conformation and the rotational barriers of the substituent groups. DFT calculations at levels like B3LYP/6-31G* are commonly employed for geometry optimization and to analyze the conformational preferences of such molecules. researchgate.net
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
Table 1: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2 |
| ELUMO | -0.8 |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic amines. Actual calculated values for this compound would require specific DFT calculations.
Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping
Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to assign partial charges to each atom.
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, with different colors representing regions of varying potential. wolfram.com Red colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential. wolfram.com For substituted anilines, the MEP map would highlight the electron-rich areas around the nitrogen atom and the oxygen of the methoxy group, as well as the effects of the methyl substituents on the aromatic ring's electron density. nih.gov
Dipole Moment Calculations and their Significance
For 4-methoxy-N,N-dimethylaniline, a related compound, the experimentally determined dipole moment is approximately 1.77 D. stenutz.eustenutz.eu The dipole moment of this compound would be influenced by the vector sum of the individual bond dipoles of the methoxy, dimethylamino, and methyl groups attached to the aniline core. The magnitude and orientation of the dipole moment are important for understanding its interaction with polar solvents and its behavior in an electric field.
High-Level Ab Initio Methods (e.g., CCSD(T)) for Enhanced Accuracy in Thermochemical Properties
While DFT provides a good balance of accuracy and cost, for highly accurate calculations of thermochemical properties such as bond dissociation energies and heats of formation, more sophisticated ab initio methods are often employed. Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy. royalsocietypublishing.org
These high-level calculations, while computationally expensive, can provide benchmark values for thermochemical data. royalsocietypublishing.org For a molecule like this compound, CCSD(T) could be used to calculate precise bond dissociation energies for the C-H, N-C, and O-C bonds, providing a deeper understanding of its thermal stability and potential reaction pathways. Such calculations are often performed with large basis sets to approach the complete basis set limit, ensuring the highest possible accuracy. mdpi-res.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-dimethylaniline |
Nuclear Magnetic Shielding Tensor Calculations and Validation with Experimental NMR Data
The calculation of nuclear magnetic shielding tensors is a fundamental application of computational chemistry for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. For a molecule like this compound, this process involves using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, to determine the magnetic shielding at each atomic nucleus.
The methodology typically involves these steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Shielding Calculation: Using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the nuclear magnetic shielding tensors (σ) are computed for the optimized geometry. A common and effective approach is the Gauge-Including Atomic Orbital (GIAO) method, which helps to ensure the results are independent of the coordinate system's origin.
Conversion to Chemical Shift: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The relationship is given by: δ_sample = σ_ref - σ_sample.
Validation: The final and crucial step is the comparison of these theoretical chemical shifts with experimentally obtained NMR data. A strong correlation between the calculated and experimental values validates the accuracy of the computational model and the determined molecular conformation.
While direct studies on this compound are scarce, research on the closely related compound 4-methoxy-N,N-dimethylaniline illustrates this process. In such studies, DFT calculations have been used to compute nitrogen chemical shift (CS) tensor components, which show a good trend-wise agreement with experimental solid-state NMR data. The calculated values for isotropic chemical shifts and tensor components provide insight into the electronic structure and the influence of substituents.
Table 1: Example of Calculated vs. Experimental NMR Data for a Related Compound (Note: Data shown is for an analogous compound, 4-methoxy-N,N-dimethylaniline, to illustrate the validation process, as specific data for this compound is not available in the cited literature.)
| Parameter | Calculated Value (ppm) | Experimental Value (ppm) |
|---|---|---|
| δiso (Isotropic Chemical Shift) | -327.7 | -345.5 |
| δ11 | -279.2 | -274.0 |
| δ22 | -313.3 | -326.0 |
| δ33 | -388.2 | -436.0 |
Reaction Mechanism Modeling and Kinetics
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, map out energetic landscapes, and predict reaction rates. For a compound like this compound, these methods can be used to study its reactivity in various chemical transformations.
Potential Energy Surface Scans and Transition State Identification
A cornerstone of reaction modeling is the exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. Key features on the PES are:
Minima: These correspond to stable molecules, such as reactants, products, and intermediates.
Saddle Points: These represent transition states (TS), which are the highest energy points along the minimum energy path between reactants and products.
To model a reaction, computational chemists perform PES scans, where the geometry is systematically changed along a defined reaction coordinate (e.g., the distance of a forming or breaking bond) to map the energy profile. This scan helps to locate an approximate structure for the transition state, which is then precisely optimized. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Studies on related anilines reacting with radicals or in substitution reactions utilize these techniques to map out complete reaction pathways.
Kinetic Studies and Rate Coefficient Determination
Once the energies of the reactants and transition states are known, kinetic parameters can be calculated. Transition State Theory (TST) is commonly used to estimate the rate coefficient (k) of a reaction. The rate is primarily dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.
Solvent Effects on Reaction Energetics and Pathways
Solvents can dramatically influence reaction mechanisms and rates. Computational models account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures bulk electrostatic effects.
Explicit Solvation Models: One or more individual solvent molecules are included directly in the quantum mechanical calculation. This method is more computationally intensive but can explicitly model specific interactions like hydrogen bonding, which can be critical for accurately describing the reaction mechanism.
Studies on reactions of anilines, such as aza-Michael additions or substitutions, have shown that a combination of implicit and explicit solvent models (QM/MM) is often necessary to accurately rationalize reaction outcomes and regioselectivity.
Molecular Basicity and Acidity Quantification via Computational Approaches
The basicity of an amine, quantified by its pKa value, is a fundamental chemical property. Computational methods offer a powerful way to predict pKa values, especially for compounds where experimental data is unavailable. The most common approach involves calculating the Gibbs free energy change (ΔG) for the protonation equilibrium in solution: BH⁺ ⇌ B + H⁺.
Several computational strategies exist:
Direct Method: The pKa is calculated directly from the free energies of the species in a solvated state, often using an implicit solvent model.
Thermodynamic Cycles: These cycles break down the process into steps that are easier to calculate accurately, such as gas-phase proton affinity and the solvation energies of the individual species (proton, base, and conjugate acid).
The accuracy of pKa predictions for anilines depends heavily on the chosen computational method, basis set, and how solvent effects are treated. Studies show that including a few explicit water molecules in the calculation alongside a continuum model can significantly improve the accuracy of predicted pKa values for substituted anilines by properly accounting for specific hydrogen-bonding interactions with the anilinium cation.
Table 2: Illustrative Calculated pKa Values for Various Substituted Anilines (Note: This table demonstrates the application of computational methods to predict basicity for a range of anilines. Specific calculations for this compound were not found in the cited literature.)
| Compound | Experimental pKa | Calculated pKa (Example Method) |
|---|---|---|
| Aniline | 4.63 | 4.60 |
| 4-Methylaniline | 5.08 | 5.15 |
| 4-Methoxyaniline | 5.34 | 5.42 |
| 4-Nitroaniline | 1.00 | 1.05 |
| N,N-dimethylaniline | 5.07 | 5.11 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Aromatic Amine Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's properties or biological activity with its structural features, which are encoded as numerical descriptors. These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.
For aromatic amines, QSAR models are particularly important for predicting toxicity, such as mutagenicity and carcinogenicity. The process of building a QSAR model involves:
Data Set Compilation: A diverse set of aromatic amines with known experimental data (e.g., Ames test results for mutagenicity) is assembled.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices, quantum-chemical parameters (e.g., HOMO/LUMO energies), and physicochemical properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using both internal validation techniques and, most importantly, an external set of compounds not used in the model's creation.
Studies have shown that properties like hydrophobicity (logP), electronic characteristics (HOMO/LUMO energies), and steric factors are key determinants of the carcinogenicity and mutagenicity of aromatic amines. A compound like this compound could be assessed using such a validated QSAR model to estimate its potential toxicity based on its calculated molecular descriptors.
Exploration of Structure Reactivity and Structure Property Relationships of 4 Methoxy N,3 Dimethylaniline
Electronic Effects of Methoxy (B1213986) and Methyl Substituents on Aromatic Amine Reactivity and Stability
The reactivity and stability of 4-methoxy-N,3-dimethylaniline are predominantly controlled by the electronic effects of its three substituents: the N,N-dimethylamino group, the para-methoxy group, and the meta-methyl group. Both the N,N-dimethylamino and methoxy groups are strong activating groups in electrophilic aromatic substitution, a consequence of their ability to donate electron density to the benzene (B151609) ring.
The N,N-dimethylamino group is a powerful electron-donating group primarily through resonance (a +R effect). The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, significantly increasing the electron density at the ortho and para positions relative to the amino group. Similarly, the methoxy group at the para position is also a strong electron-donating group through resonance, where one of the oxygen's lone pairs delocalizes into the ring. The para-disposition of these two potent +R groups creates a synergistic "push-pull" electronic system, leading to a highly electron-rich aromatic ring. This enhanced nucleophilicity makes the molecule exceptionally reactive towards electrophiles.
The methyl group at the 3-position (meta to the amino group and ortho to the methoxy group) is a weak activating group. It exerts a positive inductive effect (+I effect), donating electron density through the sigma bond network. While its contribution is less significant compared to the resonance effects of the other two groups, it further supplements the electron density of the ring.
These combined electron-donating effects influence the stability of the molecule and any intermediates formed during reactions. For instance, in an electrophilic aromatic substitution reaction, the carbocation intermediate (arenium ion) is significantly stabilized by the delocalization of the positive charge onto both the nitrogen and oxygen atoms. This stabilization lowers the activation energy of the reaction, accelerating the substitution process. acs.org The high electron density on the nitrogen atom also contributes to the basicity of the amine, although this can be tempered by steric factors and the delocalization of the lone pair into the ring.
| Substituent | Position | Primary Electronic Effect | Impact on Aromatic Ring |
|---|---|---|---|
| -N(CH₃)₂ | 1 | +R (Resonance Donation) | Strongly Activating, Ortho/Para Directing |
| -OCH₃ | 4 | +R (Resonance Donation) | Strongly Activating, Ortho/Para Directing |
| -CH₃ | 3 | +I (Inductive Donation) | Weakly Activating, Ortho/Para Directing |
Steric Hindrance and its Impact on Reaction Pathways and Conformation
While electronic effects largely dictate the potential reactivity of this compound, steric hindrance plays a crucial role in modulating this reactivity and influencing the molecule's preferred three-dimensional shape. Steric hindrance arises from the spatial bulk of the N,N-dimethyl and the C3-methyl groups.
The N,N-dimethylamino group is sterically demanding. The two methyl groups can interfere with the approach of reagents, particularly at the positions ortho to the amino group (positions 2 and 6). More importantly, this steric bulk can influence the conformation of the amino group itself. For the nitrogen's lone pair to achieve maximum resonance delocalization with the aromatic ring, the C-N bond axis and the p-orbital of the nitrogen must be aligned with the π-system of the ring, requiring a planar or near-planar geometry. However, steric clashes between the N-methyl groups and the hydrogen atom at the C2 position can force the dimethylamino group to twist out of the plane of the benzene ring. This rotation disrupts the ideal orbital overlap, thereby reducing the extent of resonance and slightly diminishing the activating effect of the amino group. google.com
The methyl group at the C3 position introduces further steric constraints. It shields the adjacent C2 and C4 positions. While the C4 position is already occupied by the methoxy group, the steric presence of the C3-methyl group significantly hinders electrophilic attack at the C2 position. Consequently, in electrophilic aromatic substitution reactions, the most likely positions for attack are C5 and C6, with C6 being generally less hindered. The reaction involving 2-chlorotoluene and a similar compound, 4-methoxy-N,N-dimethylaniline, resulted in substitution primarily at the meta position relative to the N,N-dimethyl group, which was attributed to steric hindrance of the aryne intermediate formed. researchgate.net
Conformationally, the molecule will adopt a geometry that minimizes these steric repulsions. This involves a delicate balance between achieving planarity for optimal resonance and twisting to alleviate steric strain. The resulting equilibrium conformation influences the molecule's dipole moment and its interactions with other molecules and surfaces.
Influence of Substituent Position (Ortho, Meta, Para) on Electronic and Spectroscopic Properties
The specific placement of substituents on the aniline (B41778) ring is fundamental to the electronic and spectroscopic properties of this compound. The para-relationship between the powerful electron-donating N,N-dimethylamino group and the methoxy group is particularly significant. This arrangement maximizes the resonance interaction between them, allowing for efficient delocalization of electron density across the molecule from the methoxy oxygen to the amino nitrogen through the aromatic ring. This extended conjugation has a profound effect on the molecule's electronic absorption spectrum. Molecules with such strong donor-acceptor or donor-donor systems in a para arrangement typically exhibit absorption bands at longer wavelengths (a bathochromic or red shift) in the UV-Visible spectrum compared to their non-para-substituted counterparts. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. nih.gov
The methyl group is in a meta position relative to the N,N-dimethylamino group. In this position, it cannot participate in resonance delocalization with the amino group. Its electronic influence is therefore limited to its weak inductive electron-donating effect. However, its position ortho to the methoxy group and ortho to the C2 position does introduce steric effects, as previously discussed, and has a more localized impact on the electron density and chemical environment of the immediately surrounding atoms.
These positional effects are directly observable in the molecule's Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR: The aromatic protons are expected to show upfield shifts (lower ppm values) compared to benzene, due to the increased electron density from the activating groups. The protons at positions 2, 5, and 6 will have distinct chemical shifts influenced by the neighboring substituents. The proton at C2, for example, is ortho to both the N,N-dimethyl and methyl groups, while the proton at C5 is ortho to the methoxy group and meta to the amino group.
¹³C NMR: The carbon atoms of the aromatic ring, particularly those at the ortho and para positions relative to the amino and methoxy groups, will be significantly shielded (shifted to lower ppm values) due to the increased electron density. The specific chemical shifts provide a detailed map of the electronic distribution across the molecule.
The interplay of these positional effects results in the unique spectroscopic fingerprint of this compound.
Stereochemical Dynamics: Nitrogen Inversion Barriers and their Computational Analysis
The nitrogen atom in the N,N-dimethylamino group of this compound is sp³-hybridized and has a trigonal pyramidal geometry. This configuration allows for a dynamic process known as nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar sp²-hybridized transition state, much like an umbrella turning inside out. wikipedia.org This process interconverts the two pyramidal forms of the amine. For most simple acyclic amines, this inversion is extremely rapid at room temperature, with low energy barriers. acs.org
The energy barrier to nitrogen inversion is sensitive to both electronic and steric factors.
Electronic Effects: The ability of the nitrogen lone pair to delocalize into the aromatic ring promotes a more planar geometry at the nitrogen atom. This is because the transition state for inversion is planar (sp² hybridized), which aligns well with the geometry required for resonance. Therefore, conjugation with the aromatic ring is expected to lower the inversion barrier compared to a non-aromatic tertiary amine like trimethylamine. The electron-donating methoxy group, by increasing electron density in the ring and enhancing conjugation, may further facilitate this planarity and slightly lower the barrier.
Steric Effects: Increasing the steric bulk of the substituents on the nitrogen atom generally increases the C-N-C bond angles, pushing the ground state geometry closer to the planar transition state and thus lowering the inversion barrier. stackexchange.com However, severe steric hindrance within the molecule, such as that between the N-methyl groups and the ortho C-H, can also influence the ground state and transition state energies in complex ways.
| Compound | Inversion Barrier (kcal/mol) | Method |
|---|---|---|
| Ammonia (NH₃) | 5.8 | Experimental |
| Trimethylamine (N(CH₃)₃) | 7.5 - 11 | Calculated/Experimental |
| Dibenzylmethylamine | 6.7 ± 0.2 | Experimental (NMR) |
| N-methylaziridine | 19 ± 3 | Experimental (NMR) |
| This compound | (Estimated < 7) | Theoretical Estimation |
Correlation between Electronic Structure and Spectroscopic Observables
The spectroscopic properties of this compound are a direct manifestation of its underlying electronic structure. The distribution of electrons in the molecule's molecular orbitals, which is governed by the combination of substituents, determines how the molecule interacts with electromagnetic radiation in techniques like UV-Visible and NMR spectroscopy.
UV-Visible Spectroscopy: The strong electron-donating character of the para-disposed N,N-dimethylamino and methoxy groups leads to an extended π-conjugated system with a relatively small HOMO-LUMO energy gap. This is directly reflected in the UV-Visible spectrum. The molecule is expected to absorb light at longer wavelengths compared to aniline or N,N-dimethylaniline. The primary absorption band, corresponding to a π→π* transition, will be red-shifted. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption wavelengths (λmax) and oscillator strengths, which correlate with the energies of electronic transitions. For substituted anilines, TD-DFT calculations have shown good agreement with experimental spectra, confirming that increased conjugation and electron-donating ability lead to lower energy absorptions.
NMR Spectroscopy: NMR spectroscopy provides a detailed probe of the local electronic environment around each nucleus.
¹H and ¹³C Chemical Shifts: The electron-rich nature of the aromatic ring in this compound results in significant shielding of the ring protons and carbons. Their chemical shifts will appear at lower ppm values compared to benzene (¹H: 7.27 ppm, ¹³C: 128.5 ppm). The specific shifts can be correlated with calculated electron densities at each position. For example, the carbon atom at C4, bearing the methoxy group, and the carbon at C1, bearing the amino group, will show large downfield shifts due to the direct attachment of electronegative atoms, but the other ring carbons (C2, C3, C5, C6) will reflect the net shielding from the electron-donating groups.
Correlation with Hammett Parameters: While not a direct spectroscopic measurement, the electronic influence of the substituents can be quantified using Hammett parameters (σ). The σ_para value for -OCH₃ is -0.27 and for -N(CH₃)₂ is -0.83, indicating strong electron-donating character through resonance. The σ_meta for -CH₃ is -0.07, indicating weak inductive donation. These parameters can be correlated with various spectroscopic data, such as ¹³C chemical shifts or infrared stretching frequencies, to provide a quantitative link between the electronic structure and observable properties.
Advanced Academic Applications of 4 Methoxy N,3 Dimethylaniline
Role as a Key Building Block in Complex Organic Synthesis
The structure of 4-methoxy-N,3-dimethylaniline, featuring both electron-donating methoxy (B1213986) and dimethylamino groups, renders it a highly reactive and versatile intermediate in various organic reactions. This reactivity is harnessed in multi-step synthetic sequences to construct elaborate molecular architectures.
Precursor in Multistep Reaction Sequences for Advanced Materials
The compound serves as a foundational element in the synthesis of more complex molecules designed for materials science. Its inherent chemical properties allow for its incorporation into larger systems where it can influence the final material's characteristics. For instance, derivatives of N,N-dimethylaniline are utilized in creating specialized polymers and organic chromophores. These materials are integral to the development of technologies in electronics and nanotechnology. chemimpex.com The stability and reactivity of such aniline (B41778) derivatives are appreciated by researchers for designing innovative materials with customized properties. chemimpex.com
Intermediate in the Synthesis of Diverse Functional Organic Molecules
As a chemical intermediate, this compound is a crucial component in the synthesis of a wide array of functional organic molecules, including dyes and molecules with potential pharmaceutical applications. chemimpex.com Its structure allows for the strategic introduction of various functional groups, making it an essential building block for complex molecular designs. chemimpex.com The electron-donating nature of its substituents enhances its reactivity in key chemical transformations, such as electrophilic substitution reactions.
For example, related N,N-dimethylaniline derivatives are used in condensation reactions with aldehydes to form Schiff bases, which can then be reduced to create more complex secondary amines. mdpi.com This type of reaction is a fundamental step in building larger, functional organic frameworks. mdpi.com Furthermore, N,N-dimethylaniline structures are employed in metal-free, acid-catalyzed reactions to synthesize fused heterocyclic systems, demonstrating their utility in creating structurally diverse molecular libraries. rsc.org
Contributions to Materials Science and Optoelectronics
In the field of materials science, the electronic properties of this compound and its derivatives are of particular interest, especially for applications in optoelectronics. The interaction between the electron-donating groups and the aromatic ring gives rise to properties that are essential for non-linear optical materials.
Non-Linear Optical (NLO) Materials Research and Design Principles
Organic materials with significant non-linear optical (NLO) responses are in high demand for applications like optical switching and data storage. acs.org The design of these materials often relies on creating molecules with a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-accepting group through a π-system. Derivatives of N,N-dimethylaniline are classic examples of strong electron-donor moieties used in NLO chromophores. researchgate.netnih.gov
The incorporation of N,N-dimethylaniline groups into molecular structures has been shown to significantly enhance their non-linear optical properties. The third-order NLO response, characterized by the second hyperpolarizability (γ), is particularly important for applications like optical limiting. researchgate.netnih.gov
Research has shown that extending the π-conjugated system and incorporating strong donor groups, such as N,N-dimethylaniline, can lead to a substantial increase in the third-order NLO susceptibility. nih.govscirp.org For instance, studies on anthracene (B1667546) derivatives have demonstrated that the presence of a dimethylamino group as the donor leads to significant two-photon absorption, a key characteristic of third-order NLO materials. nih.gov Computational studies on various organic molecules have consistently shown that derivatives containing the N,N-dimethylaniline moiety exhibit large second hyperpolarizability values, indicating their potential for third-order NLO applications. nih.govresearchgate.netacs.org
Table 1: Calculated Third-Order NLO Properties of Selected Aniline Derivatives
| Compound | Method | Second Hyperpolarizability (γ) |
|---|---|---|
| (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline | TDHF | Non-zero value reported |
| (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline | TDHF | Non-zero value reported |
| N-(2-nitrobenzalidene)-2,4-dimethylaniline | TDHF | Non-zero value reported |
| N-(3-nitrobenzalidene)-2,4-dimethylaniline | TDHF | Non-zero value reported |
This table presents data from theoretical calculations on related aniline compounds, illustrating the NLO behavior investigated in such molecules. nih.govresearchgate.net
The non-linear optical properties of these molecules are fundamentally linked to intramolecular charge transfer (ICT). Upon excitation with light, an electron is transferred from the donor part of the molecule (the aniline derivative) to the acceptor part, creating a large change in the molecule's dipole moment. science.govacs.org This ICT process is crucial for achieving high NLO responses. acs.org
The efficiency of ICT is influenced by the molecular structure and the surrounding environment. science.govbibliotekanauki.pl In molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a classic model for ICT studies, the charge transfer is often accompanied by a twisting of the dimethylamino group relative to the aromatic ring, leading to a "twisted intramolecular charge-transfer" (TICT) state. acs.orgbibliotekanauki.pl The presence of a methoxy group, as in this compound, can further modulate the electronic properties and influence the ICT process. nih.gov The study of ICT mechanisms in such donor-acceptor systems is critical for the rational design of new and more efficient NLO materials. acs.orgscience.gov
Donor Moieties in Organic Dye Sensitizers and Optoelectronic Devices
The molecular architecture of organic sensitizers for dye-sensitized solar cells (DSSCs) is a critical determinant of their performance. A prevalent and effective design is the donor-π-bridge-acceptor (D-π-A) structure, where the donor moiety plays a pivotal role in light absorption and electron generation. hep.com.cn Aniline derivatives, particularly N,N-dimethylaniline and its analogs, have been identified as highly effective electron-donating groups in these systems. hep.com.cnresearchgate.net The inclusion of the this compound scaffold or similar N,N-dimethylaniline units as the donor component significantly influences the dye's optoelectronic properties. The strong electron-donating nature of this group enhances intramolecular charge transfer, broadens the absorption spectrum, and modulates the energy levels of the dye's frontier molecular orbitals (HOMO and LUMO) to facilitate efficient electron injection into the semiconductor's conduction band and subsequent dye regeneration. hep.com.cnresearchgate.net
Research has systematically compared the performance of dyes featuring different donor groups. In one study, a dye incorporating N,N-dimethylaniline (Dye 4) was evaluated against an analogous dye with a triphenylamine (B166846) donor (Dye 5). While the N,N-dimethylaniline-based dye exhibited a broader absorption range, its molar extinction coefficient was lower than the triphenylamine version. hep.com.cn Ultimately, the triphenylamine-based dye yielded a slightly higher power conversion efficiency (PCE). hep.com.cn Another investigation compared three donor groups—indoline, N,N-dimethylaniline, and triphenylamine—and found their electron-donating strength to be in that respective order. hep.com.cn The performance of the DSSCs based on these dyes correlated directly with this trend, with the indoline-based dye achieving the highest short-circuit current density (Jsc) and PCE. hep.com.cn
Table 1: Comparative Performance of DSSCs with Different Donor Moieties
| Donor Moiety | Jsc (mA/cm²) | PCE (%) | Reference |
|---|---|---|---|
| N,N-dimethylaniline (Dye 4) | 13.7 | 5.7 | hep.com.cn |
| Triphenylamine (Dye 5) | 15.2 | 6.3 | hep.com.cn |
| N,N-dimethylaniline (Dye 1) | 12.33 | - | hep.com.cn |
| Triphenylamine (Dye 2) | 11.46 | - | hep.com.cn |
This table is interactive. Click on the headers to sort the data.
Furthermore, N,N-dimethylaniline scaffolds have been successfully linked with various electron-withdrawing heterocyclic functionalities, such as barbituric and thiobarbituric acid derivatives, which act as the acceptor/anchoring units. researchgate.net These simple D-A dyes have been effectively used as co-sensitizers with conventional ruthenium-based dyes (like N3) to enhance photovoltaic parameters by mitigating dye aggregation and optimizing light harvesting. researchgate.net
Beyond solar cells, the potent electron-donating character of the N,N-dimethylanilino group is harnessed in materials for other optoelectronic applications. It has been incorporated as a peripheral donor in quadrupolar D–π–A–π–D chromophores based on a diketopyrrolopyrrole acceptor core. beilstein-journals.org These molecules are investigated for their nonlinear optical (NLO) properties, specifically for third-harmonic generation (THG), which has applications in all-optical signal processing. beilstein-journals.org
Use as a Chemical Probe in Mechanistic Organic Chemistry Studies
The specific electronic and structural characteristics of this compound and its isomers make them valuable chemical probes for elucidating the mechanisms of complex organic reactions. By studying the behavior of these substrates, chemists can gain insights into reaction pathways, identify transient intermediates, and understand the influence of electronic effects.
A prominent example is its use in the mechanistic investigation of transition metal-catalyzed oxidative Mannich reactions. nih.gov Studies involving a range of substituted N,N-dimethylanilines, from 4-methoxy to 4-cyano derivatives, helped establish a general mechanism. nih.gov It was proposed that the reaction proceeds through a rate-determining single electron transfer (SET) from the aniline to a tert-butylperoxy radical, forming a radical cation of the aniline. nih.gov This step is followed by the cleavage of a C-H bond at the carbon alpha to the nitrogen, ultimately leading to an iminium ion that forms the Mannich product. nih.gov This mechanistic work was supported by linear free-energy relationship (LFER) analyses, kinetic isotope effect (KIE) studies, and radical trap experiments. nih.gov
Table 2: Mechanistic Insights from Studies Using N,N-Dimethylaniline Derivatives
| Reaction | Key Mechanistic Feature Probed | Proposed Intermediate | Supporting Technique(s) | Reference |
|---|---|---|---|---|
| Oxidative Mannich Reaction | Single Electron Transfer (SET) | Radical Cation, Iminium Ion | LFER, KIE, Radical Traps | nih.gov |
| Amination with Aryl Halides | Ionic vs. Radical Pathways | Aryne Intermediate | Product Analysis | researchgate.net |
| Photoinduced Difluoroalkylation | Single Electron Transfer (SET) | Cationic Radical Species | Product Analysis, UV-vis | acs.org |
This table is interactive. Click on the headers to sort the data.
The compound has also been employed to probe transition-metal-free amination reactions between tertiary amines and aryl halides. researchgate.net The reaction of 4-methoxy-N,N-dimethylaniline with various chlorotoluenes provided high yields of aminated products, and the product distributions gave evidence for the formation of a common aryne intermediate in certain cases. researchgate.net These studies help to clarify whether the mechanism follows an ionic or a radical pathway depending on the specific reaction conditions. researchgate.net
In the field of photochemistry, 4-methoxy-N,N-dimethylaniline served as an exemplary electron-rich substrate in the study of a photoinduced difluoroalkylation reaction. acs.org Its high reactivity and the formation of specific side products helped to support a proposed mechanism that begins with a photoinduced SET event, generating a radical cation of the aniline. acs.org Similarly, detailed photophysical studies on related methylated anilines using time-resolved photoelectron spectroscopy (TR-PES) have been conducted to map their ultrafast excited-state relaxation pathways and dissociation dynamics, providing fundamental understanding of how these molecules handle absorbed UV energy. rsc.org
Future Research Directions and Unexplored Avenues for 4 Methoxy N,3 Dimethylaniline
Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy
Current synthetic methodologies for substituted anilines often rely on multi-step processes that may utilize harsh reagents or generate significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to 4-methoxy-N,3-dimethylaniline, focusing on improved atom economy, reduced environmental impact, and enhanced efficiency.
Several innovative strategies reported for other substituted anilines could be adapted and optimized. For instance, methods using isatoic anhydride-8-amide as a precursor have shown promise for producing a range of substituted anilines under mild, room temperature conditions, offering an inexpensive and efficient route. nih.govresearchgate.net Another avenue involves microwave-assisted synthesis, which can produce anilines from activated aryl halides in high yields without the need for organic solvents or transition-metal catalysts, representing a more eco-friendly alternative. tandfonline.com The development of one-pot protocols, such as the synthesis of azoxybenzenes from anilines using cost-effective catalysts in water, showcases a move towards greener solvents and procedures. acs.org
Furthermore, exploring catalytic systems like the Pd/C-ethylene system for the synthesis of anilines from cyclohexanone (B45756) derivatives could provide a pathway from non-traditional starting materials. researchgate.netacs.org De novo synthesis strategies, including three-component reactions to build the aniline (B41778) ring with specific substitution patterns, offer a modular approach to generating diverse aniline libraries and could be applied to create this compound and related structures. rsc.orgresearchgate.net These modern synthetic methods could significantly improve the accessibility and sustainability of this compound for further research and application.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Characterization
To optimize novel synthetic routes and understand the dynamic behavior of this compound in various chemical processes, the application of advanced spectroscopic techniques for real-time monitoring is essential. Process Analytical Technology (PAT) tools can provide invaluable kinetic and mechanistic data, accelerating development and ensuring process control.
Highly flexible fiber-optic probes for Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy have proven effective for monitoring a variety of organic reactions, including those involving anilines, across different scales and conditions. acs.org This technique could be employed to track the consumption of reactants and the formation of this compound in real-time. Another powerful, non-invasive technique is molecular rotational resonance (MRR) spectroscopy, which offers exceptional chemical selectivity for monitoring reaction progress, even distinguishing between isotopic variants. nih.gov For more complex systems, such as polymerization or self-assembly processes, in situ characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) and UV-Vis spectroscopy can reveal structural changes and interactions as they occur. researchgate.netrsc.org The combination of ion trap mass spectrometry with IR laser spectroscopy (IRMPD) can also provide detailed structural information on ionic intermediates and products in reactions involving aniline derivatives. tandfonline.com Applying these advanced analytical methods would provide unprecedented insight into the synthesis and reactivity of this compound.
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling of Reactivity and Properties
The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and application of new molecules. For this compound, machine learning (ML) models could be developed to predict its physicochemical properties, reactivity, and potential applications, thereby guiding experimental efforts more efficiently.
Exploration of Self-Assembly and Supramolecular Chemistry based on this compound Frameworks
The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, presents a rich area for future investigation. The specific functional groups on this compound make it an intriguing building block (or "tecton") for the construction of ordered, functional supramolecular assemblies.
Research on oligoanilines has shown that these molecules can self-assemble into a variety of nanostructures, including nanowires, nanotubes, and nanospheres, driven by interactions like π-π stacking and hydrogen bonding. researchgate.netnih.govacs.orgfrontiersin.org The morphology and properties of these assemblies can often be controlled by external stimuli such as pH or redox state. nih.govacs.org The this compound framework, with its potential for hydrogen bonding, π-stacking, and dipole-dipole interactions, could be incorporated into larger oligomeric or polymeric structures designed to self-assemble in predictable ways. For example, by attaching hydrophilic blocks, amphiphilic structures could be created that form micelles or other aggregates in aqueous media, with tunable sizes depending on the oxidation state of the aniline core. frontiersin.org The introduction of specific functional groups, such as carboxylic acids, can induce intermolecular hydrogen bonds, leading to unique properties like self-doping in electrochromic materials. researchgate.net Investigating how the unique substitution pattern of this compound influences these self-assembly processes could lead to novel materials with applications in sensors, controlled drug delivery, or electronics.
Investigation of this compound in Emerging Fields of Chemical Science and Technology
The distinctive electronic properties of this compound suggest its potential utility in a range of emerging technologies. Substituted anilines are vital components in materials science, serving as electron-donor units in organic light-emitting diodes (OLEDs) and as key precursors for pigments, polymers, and pharmaceuticals. researchgate.net Future research should systematically evaluate this compound for its potential in these and other advanced applications.
One promising area is in electroactive materials. Aniline-based polymers and oligomers are known for their electrochromic properties, changing color in response to an electrical potential. researchgate.net The specific electronic tuning provided by the methoxy (B1213986) and dimethylamino groups could lead to materials with tailored switching characteristics for use in smart windows or displays. Another application is in the development of chemical sensors. Fluorescent probes incorporating aniline moieties have been designed to detect specific analytes with high sensitivity. researchgate.net The this compound core could be functionalized to create novel probes for environmental or biological sensing. Furthermore, its role as a potential building block for functional polymers could be explored, creating materials with unique optical, electronic, or antimicrobial properties. mdpi.com A systematic investigation into these areas could establish this compound as a valuable component in the toolbox of modern materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
